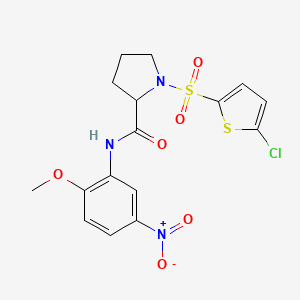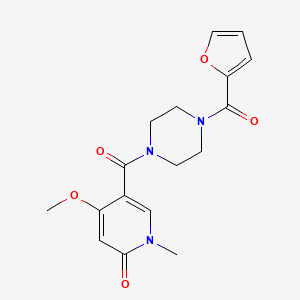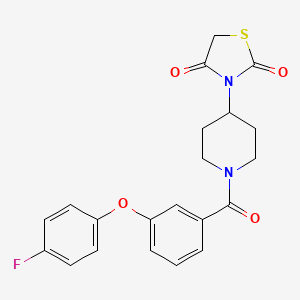![molecular formula C23H27N3O4S2 B2503716 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325978-73-2](/img/structure/B2503716.png)
4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfamoyl benzamide derivatives, including the compound of interest, typically involves the reaction of chlorosulfonylbenzoic acid in an aqueous medium to form sulfonamides, followed by carbodiimide coupling to introduce various biologically relevant substituents. These substituents can range from simple alkyl groups to more complex structures like substituted anilines. In one study, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid yielded a series of pyrazole carboxamides, which could be further modified to produce salts through reactions with silver nitrate or sodium methoxide .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various techniques such as X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was found to crystallize in a triclinic system with specific lattice constants. Theoretical calculations using density functional theory (DFT) can provide insights into the geometrical parameters, which are often in good agreement with experimental data. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can also be calculated to predict the chemical reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations help in understanding the interaction of the molecule with other chemical entities, which is crucial for predicting its behavior in various chemical reactions. The MEP surface map, in particular, can indicate the regions of the molecule that are likely to undergo nucleophilic or electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl benzamide derivatives are influenced by their molecular structure. The crystallographic analysis provides information on the solid-state properties, while DFT calculations can predict various thermodynamic properties. Additionally, the antioxidant properties of these compounds can be determined using assays such as the DPPH free radical scavenging test, which gives an indication of their potential as therapeutic agents .
Biological Activity
The biological activity of sulfamoyl benzamide derivatives is of significant interest due to their potential as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are involved in various physiological and pathological functions, including thrombosis, diabetes, inflammation, and cancer. The inhibition of these enzymes by sulfamoyl benzamide derivatives has been demonstrated, with some compounds showing potent inhibitory activity at sub-micromolar concentrations. Molecular docking studies have further elucidated the interactions between these inhibitors and the amino acids of the h-NTPDase homology model proteins .
Propiedades
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-14-26(15-5-2)32(28,29)20-12-8-18(9-13-20)22(27)25-23-24-21(16-31-23)17-6-10-19(30-3)11-7-17/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZUHTMEPFTIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(4-Methoxyphenyl)sulfonyl]-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)




![N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2503648.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)

